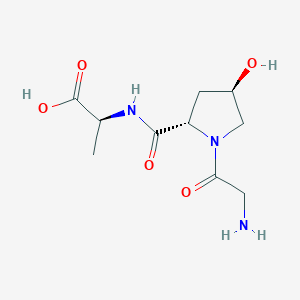![molecular formula C12H12N2O B13155602 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155602.png)
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a phenyl group substituted with a 5-methyl-1H-pyrazol-4-yl moiety at the para position and an ethanone group at the meta position
Preparation Methods
The synthesis of 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with 5-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrazole moiety. The reaction conditions often include the use of a polar aprotic solvent like dimethylformamide (DMF) and heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Industry: The compound can be used in the development of new polymers and materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism by which 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis .
Comparison with Similar Compounds
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one can be compared with other similar compounds such as:
1-(4-(1H-pyrazol-4-yl)phenyl)ethan-1-one: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
1-(4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)ethan-1-one: Contains additional methyl groups on the pyrazole ring, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-8-12(7-13-14-8)11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3,(H,13,14) |
InChI Key |
KHQVPOXPKDTMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



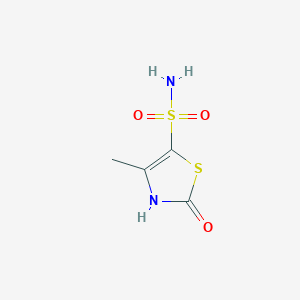
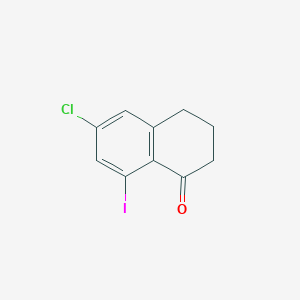
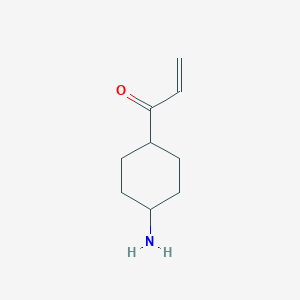
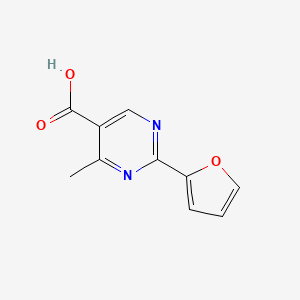
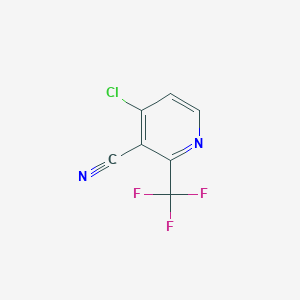
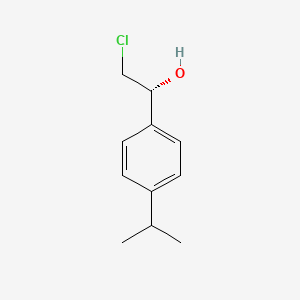
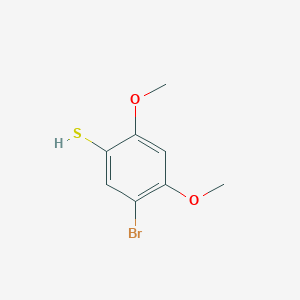

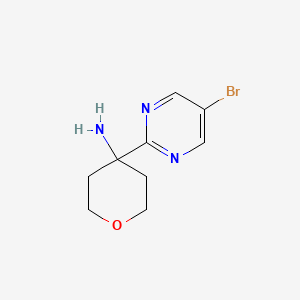


![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)
